molecular formula C25H26N4O2S2 B2854022 1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea CAS No. 314244-42-3

1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea

Cat. No.: B2854022
CAS No.: 314244-42-3
M. Wt: 478.63
InChI Key: MWHLWHIZXRNMMW-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative featuring a rigid adamantane-carbonyl group and a thieno[2,3-d]pyrimidin-3-yl moiety. The adamantane group enhances lipophilicity and metabolic stability, while the thienopyrimidine scaffold is a heterocyclic system known for diverse biological activities, including antimicrobial and anticancer properties . Structural studies of related 1-(adamantane-1-carbonyl)thioureas, analyzed via Hirshfeld surfaces and two-dimensional fingerprint plots, reveal dominant C—H···O/S and π–π interactions .

Properties

IUPAC Name

N-[(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)carbamothioyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S2/c1-14-26-21-20(19(13-33-21)18-5-3-2-4-6-18)22(30)29(14)28-24(32)27-23(31)25-10-15-7-16(11-25)9-17(8-15)12-25/h2-6,13,15-17H,7-12H2,1H3,(H2,27,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHLWHIZXRNMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1NC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Intermolecular Interactions

Table 1: Structural Comparison with Analogous Compounds

Compound Name / Class Key Structural Motifs Dominant Interactions Biological Activity Notes
Target Compound Adamantane-carbonyl, thieno[2,3-d]pyrimidine C—H···O/S, π–π stacking Not explicitly studied (in evidence)
3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1H-triazole-5(4H)-thione Triazole, fluorobenzylidene C—H···S, π–π, C—H···π Potential chemotherapeutic agent
1-Adamantyl-3-(tetrahydroacridin-amino)thiourea dihydroxysuccinates Tetrahydroacridin, adamantyl isothiocyanate N/A (synthesis-focused) Anticholinesterase activity (inferred)
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidinedione Oxadiazole, thienopyrimidine High crystallinity (melting points) Antimicrobial activity
  • Key Observations: The target compound shares the adamantane-carbonyl group with and analogs but differs in the heterocyclic core (thienopyrimidine vs. triazole or tetrahydroacridin). π–π stacking is common in analogs with aromatic systems (e.g., phenyl, fluorobenzylidene), while thiourea linkages enable hydrogen bonding . Thienopyrimidine derivatives (e.g., ) exhibit high melting points due to strong intermolecular forces, suggesting similar thermal stability for the target compound .

Crystallographic and Computational Analysis

The structural elucidation of adamantane-thiourea derivatives heavily relies on tools like SHELX, ORTEP-III, and WinGX for X-ray diffraction data processing . For example:

  • used SHELX-97 for refinement, revealing a 3D architecture stabilized by C—H···S and π–π interactions.
  • Hirshfeld surface analysis () quantifies interaction contributions (e.g., 15% C—H···O in related compounds), aiding in predicting the target compound’s crystal behavior.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via multi-step reactions involving:

  • Adamantane-carbonyl coupling : Reaction of 1-adamantanecarbonyl chloride with thiourea derivatives under basic conditions (e.g., anhydrous K₂CO₃ in toluene at room temperature) .
  • Thieno[2,3-d]pyrimidinone core formation : Cyclization of intermediates like 3-(2-chloroacetyl)-substituted pyrimidines with thiol-containing reagents, followed by oxidation to stabilize the thienopyrimidinone scaffold .
  • Thiourea linkage : Reaction of the adamantane-carbonyl intermediate with a thienopyrimidin-3-yl isocyanate derivative under controlled pH and temperature . Purity is confirmed via TLC and HPLC, with yields typically ranging from 56% to 97% depending on reaction optimization .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assigns protons and carbons in the adamantane, thiourea, and thienopyrimidinone moieties. For example, the adamantane protons appear as sharp singlets (~1.6–2.1 ppm), while the thiourea NH resonates near 10–12 ppm .
  • FTIR : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and thiourea (C=S, ~1250–1350 cm⁻¹) functional groups .
  • LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

Preliminary studies indicate antimicrobial activity against clinically isolated bacterial and fungal strains (e.g., Staphylococcus aureus, Candida albicans), with MIC values ranging from 8–32 µg/mL. The adamantane moiety enhances lipid membrane penetration, while the thiourea linkage may disrupt microbial enzyme activity .

Advanced Research Questions

Q. How can intermolecular interactions of this compound be analyzed to guide crystallography or drug design?

  • Hirshfeld surface analysis : Quantifies close-contact interactions (e.g., H-bonding, van der Waals) between the adamantane-carbonyl group and thienopyrimidinone core. For example, dihedral angles between aromatic planes (e.g., phenyl vs. pyrimidinone) influence packing efficiency .
  • Two-dimensional fingerprint plots : Differentiate dominant interactions (e.g., H···H, C···H) to predict solubility and stability .
  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across similar derivatives?

  • Comparative SAR studies : Systematically modify substituents (e.g., methyl vs. phenyl groups on the pyrimidinone ring) and assess activity shifts. For instance, phenyl groups at position 5 enhance antifungal activity due to increased lipophilicity .
  • Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects or toxicity thresholds .
  • Mechanistic assays : Use enzyme inhibition assays (e.g., thymidylate synthase for antimicrobial activity) to isolate target-specific effects .

Q. How can synthesis be optimized for scalable production of derivatives?

  • Solvent selection : Replace high-boiling solvents (e.g., dioxane) with greener alternatives (e.g., ethanol/water mixtures) to improve yield and reduce purification steps .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time (e.g., nitro to amine reduction in indole derivatives) .
  • Flow chemistry : Automate sequential reactions (e.g., cyclization + coupling) to enhance reproducibility .

Q. How does this compound compare structurally and functionally to other pyrimidine-based therapeutics?

Feature This Compound 5-Fluorouracil Cytarabine
Core Structure Thieno[2,3-d]pyrimidinonePyrimidinePyrimidine nucleoside
Key Moieties Adamantane-carbonyl, thioureaFluorine substitutionArabinose sugar
Primary Activity AntimicrobialAnticancerAntiviral/AML treatment
Mechanism Enzyme inhibition (e.g., DHFR)Thymidylate synthase inhibitionDNA chain termination
Lipophilicity (LogP) ~3.5 (predicted)-0.89-1.36
DHFR = Dihydrofolate reductase; AML = Acute myeloid leukemia .

Q. What theoretical frameworks guide the design of derivatives with enhanced activity?

  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to prioritize synthetic targets .
  • Molecular docking : Simulate binding to targets like dihydrofolate reductase (DHFR) or fungal CYP51 to identify critical interactions (e.g., adamantane’s role in hydrophobic pocket binding) .
  • Free-Wilson analysis : Deconstruct contributions of individual substituents (e.g., methyl at position 2 vs. phenyl at position 5) to overall activity .

Methodological Notes

  • Data Validation : Cross-reference NMR/LCMS data with computational predictions (e.g., ChemDraw simulations) to minimize structural misassignment .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and account for solvent effects (e.g., DMSO toxicity above 1% v/v) .
  • Ethical Compliance : Adhere to institutional guidelines for antimicrobial resistance studies to prevent unintended pathogen release .

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